molecular formula C14H17N3O2 B4508545 3-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide

3-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide

Cat. No.: B4508545
M. Wt: 259.30 g/mol
InChI Key: QGSPPHQKYIMSCX-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide is a chemical compound offered for research use, featuring a propanamide linker connecting methoxyphenyl and methylpyrazole pharmacophores. This structural motif is of significant interest in medicinal chemistry, particularly in the development of novel therapeutics for oncology and inflammation. The pyrazole ring system is a privileged scaffold in drug discovery, found in several approved drugs and experimental compounds for its diverse biological profile . Research into similar pyrazole-based compounds has demonstrated potent activity as inhibitors of key biological targets. For instance, such structures have been explored as Janus Kinase (JAK) inhibitors for oncology , as well as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) for anti-inflammatory applications . The propanamide linker is a common feature in drug design, often contributing to favorable molecular properties and target binding . Researchers can leverage this compound as a key intermediate or a core structure for designing and synthesizing new bioactive molecules. Its potential mechanism of action may involve interaction with enzyme families like kinases or prostaglandin synthases, making it a valuable tool for probing biological pathways and structure-activity relationships (SAR). This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(2-methoxyphenyl)-N-(1-methylpyrazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-17-10-12(9-15-17)16-14(18)8-7-11-5-3-4-6-13(11)19-2/h3-6,9-10H,7-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSPPHQKYIMSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)CCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone under acidic conditions.

    Attachment of the methoxyphenyl group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the propanamide backbone: This involves the reaction of the intermediate product with a suitable amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reaction.

Major Products

    Oxidation: Formation of 3-(2-hydroxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide.

    Reduction: Formation of 3-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)propanamine.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

3-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but generally, the compound may modulate the activity of these targets, leading to the desired therapeutic or material properties.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Core Structure Key Substituents Notable Features
Target Compound Propanamide 2-Methoxyphenyl, 1-methylpyrazole Ortho-methoxy enhances lipophilicity; methylpyrazole minimizes metabolic degradation
3-(4-Cyanophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide () Propanamide 4-Cyanophenyl, pyridinyl-methylpyrazole Para-cyano group increases polarity; pyridine ring may improve target binding
3-(2-Methoxynaphthalen-1-yl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide () Propanamide Methoxynaphthalene, thiazole-piperidine Bulky naphthalene improves membrane penetration; thiazole-piperidine enhances CNS activity
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide () Propanamide 4-Methoxyphenyl, thiazole-phenoxy Phenoxy group increases rigidity; thiazole aids in π-π stacking
N-[(3-Methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine () Pyrazol-4-amine 3-Methoxyphenylmethyl, isopropyl Amine group facilitates hydrogen bonding; isopropyl enhances hydrophobicity

Key Insights :

  • The 2-methoxyphenyl group in the target compound likely enhances lipophilicity compared to para-substituted analogs (e.g., 4-cyanophenyl in ), improving blood-brain barrier penetration .

Physicochemical Properties

  • Lipophilicity: The 2-methoxyphenyl group increases logP compared to polar substituents (e.g., 4-cyano in ), favoring passive diffusion .
  • Solubility : Propanamide backbone provides moderate aqueous solubility, enhanced by pyrazole’s hydrogen-bonding capacity .

Biological Activity

3-(2-Methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, particularly its anticancer, anti-inflammatory, and antimicrobial effects, supported by diverse research findings.

Chemical Structure

The compound can be represented as follows:

C14H16N2O\text{C}_{14}\text{H}_{16}\text{N}_2\text{O}

It consists of a pyrazole moiety linked to a propanamide group and a methoxyphenyl substituent, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been tested against various cancer cell lines, showing significant cytotoxic effects.

Cell Line IC50 (µM) Mechanism
A54926.0Induction of apoptosis
MCF712.5Inhibition of cell proliferation
HCT1160.07Aurora-A kinase inhibition

These results indicate that the compound may act through multiple pathways, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha, which are pivotal in the inflammatory response.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

This broad-spectrum antimicrobial activity suggests potential applications in treating infections.

Study 1: Anticancer Mechanisms

A study conducted on the A549 lung cancer cell line demonstrated that treatment with this compound led to significant apoptosis as evidenced by increased caspase-3 activity and PARP cleavage. The study concluded that the compound's ability to induce apoptosis could be attributed to its interaction with mitochondrial pathways.

Study 2: Anti-inflammatory Effects

In an experimental model of inflammation, administration of the compound resulted in a marked reduction in edema and inflammatory markers compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells, supporting its use as an anti-inflammatory agent.

Q & A

Q. What are the recommended synthetic pathways for 3-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves coupling a methoxyphenylpropanoyl chloride derivative with 1-methyl-1H-pyrazol-4-amine. Key steps include:

  • Acylation: Reacting 3-(2-methoxyphenyl)propanoyl chloride with the pyrazole amine in dimethylformamide (DMF) under inert atmosphere (e.g., nitrogen) at 0–5°C, followed by gradual warming to room temperature .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Optimization: Adjusting stoichiometry (1:1.2 molar ratio of acyl chloride to amine) and using triethylamine as a base to neutralize HCl byproducts improves yields (reported 65–78%) .

Q. How is the structural integrity of the compound validated post-synthesis?

Methodological Answer: Use a combination of:

  • Spectroscopy: 1^1H and 13^13C NMR to confirm methoxy (-OCH3_3), pyrazole ring protons, and amide carbonyl resonance .
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 286.12 for C14_{14}H15_{15}N3_3O2_2) .
  • X-ray Crystallography (if crystalline): Resolve bond lengths (e.g., C=O at ~1.23 Å) and dihedral angles between the methoxyphenyl and pyrazole moieties to confirm spatial orientation .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer: Initial screening should prioritize:

  • Enzyme Inhibition Assays: Test against kinases (e.g., JAK2, EGFR) or proteases using fluorogenic substrates. Use IC50_{50} determination via dose-response curves .
  • Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .
  • Solubility Profiling: Shake-flask method in PBS (pH 7.4) to assess bioavailability potential .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like G-protein-coupled receptors (GPCRs). Focus on hydrogen bonding between the amide group and conserved residues (e.g., Asp113 in β2_2-adrenergic receptors) .
  • Molecular Dynamics (MD) Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) to validate binding mode persistence .
  • Pharmacophore Mapping: Identify critical features (e.g., methoxy hydrophobicity, pyrazole aromaticity) using tools like Phase .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Orthogonal Assays: Confirm anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays to rule out false positives .
  • Metabolite Profiling: Use LC-MS/MS to check for in situ degradation products that may interfere with assay results .
  • Species-Specific Testing: Compare activity in human vs. murine cell lines to identify translational relevance gaps .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Core Modifications: Replace the methoxy group with halogen (e.g., Cl) to enhance lipophilicity (logP) and blood-brain barrier penetration .
  • Amide Isosteres: Substitute the propanamide linker with sulfonamide or urea groups to improve metabolic stability .
  • Pyrazole Substitution: Introduce methyl or trifluoromethyl groups at the pyrazole 3-position to sterically block CYP450-mediated oxidation .

Key Research Gaps and Recommendations

  • Metabolic Stability: Investigate hepatic microsome clearance using rat liver S9 fractions .
  • In Vivo Efficacy: Prioritize pharmacokinetic studies in rodent models for lead optimization .
  • Target Deconvolution: Apply CRISPR-Cas9 screening to identify novel off-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide
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3-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.